silane CAS No. 67721-82-8](/img/structure/B14478089.png)
Bis[2-(cyclohexyloxy)ethoxy](dimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis2-(cyclohexyloxy)ethoxysilane is an organosilicon compound with the molecular formula C18H36O4Si. This compound is characterized by the presence of two 2-(cyclohexyloxy)ethoxy groups attached to a dimethylsilane core. Organosilicon compounds like Bis2-(cyclohexyloxy)ethoxysilane are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis2-(cyclohexyloxy)ethoxysilane typically involves the reaction of dimethylchlorosilane with 2-(cyclohexyloxy)ethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-(cyclohexyloxy)ethanol attacks the silicon atom, displacing the chlorine atom. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond.
Industrial Production Methods
In an industrial setting, the production of Bis2-(cyclohexyloxy)ethoxysilane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis2-(cyclohexyloxy)ethoxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: Nucleophilic substitution reactions can replace the 2-(cyclohexyloxy)ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis2-(cyclohexyloxy)ethoxysilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Bis2-(cyclohexyloxy)ethoxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different functional groups, facilitating the formation of new chemical bonds. This property makes it useful in catalysis and as a cross-linking agent in polymer chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis2-(methoxyethoxy)ethoxysilane
- Bis2-(ethoxyethoxy)ethoxysilane
- Bis2-(propoxyethoxy)ethoxysilane
Uniqueness
Bis2-(cyclohexyloxy)ethoxysilane is unique due to the presence of the cyclohexyloxy group, which imparts greater hydrophobicity and steric hindrance compared to its analogs. This can influence its reactivity and the properties of the materials derived from it.
Eigenschaften
CAS-Nummer |
67721-82-8 |
|---|---|
Molekularformel |
C18H36O4Si |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
bis(2-cyclohexyloxyethoxy)-dimethylsilane |
InChI |
InChI=1S/C18H36O4Si/c1-23(2,21-15-13-19-17-9-5-3-6-10-17)22-16-14-20-18-11-7-4-8-12-18/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
HGXISONJYYQUFO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OCCOC1CCCCC1)OCCOC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


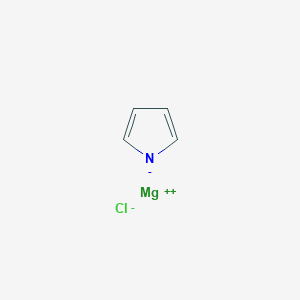


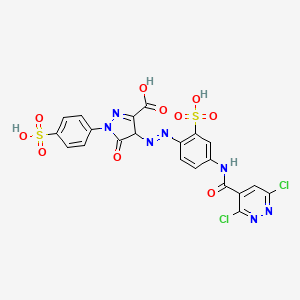
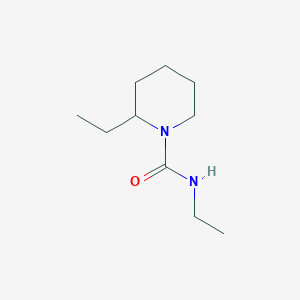
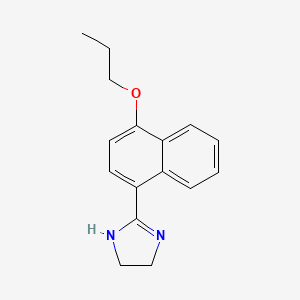
![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
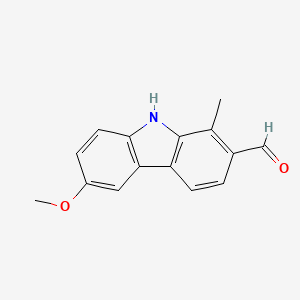

![5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione](/img/structure/B14478044.png)
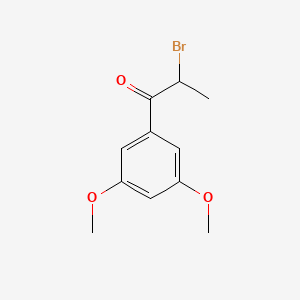
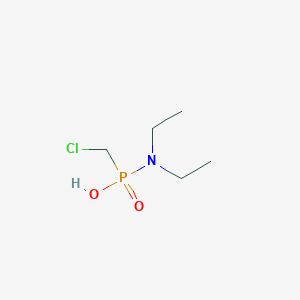
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
